molecular formula C19H21N5O3 B11015531 N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

Cat. No.: B11015531
M. Wt: 367.4 g/mol
InChI Key: ZCCRXBDWSGHBLY-UHFFFAOYSA-N
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Description

N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core linked to an indazole moiety, which contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with formamide under high-temperature conditions to form 2-aminobenzamide. This intermediate is then cyclized with an appropriate aldehyde to yield the quinazolinone structure.

    Attachment of the Indazole Moiety: The indazole ring can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Coupling Reaction: The final step involves coupling the quinazolinone core with the indazole moiety using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The quinazolinone core can be reduced to form a dihydroquinazoline derivative.

    Substitution: The indazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Nitrated or halogenated indazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4(3H)-one share the quinazolinone core but differ in their substituents.

    Indazole Derivatives: Compounds such as 1H-indazole-3-carboxamide have a similar indazole structure but lack the quinazolinone moiety.

Uniqueness

N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is unique due to its combination of the quinazolinone and indazole structures, which may confer distinct chemical and biological properties not found in simpler analogs.

This compound’s unique structure and potential applications make it a valuable subject of study in various scientific fields

Properties

Molecular Formula

C19H21N5O3

Molecular Weight

367.4 g/mol

IUPAC Name

N-[3-(2-methoxyethyl)-4-oxoquinazolin-6-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

InChI

InChI=1S/C19H21N5O3/c1-27-9-8-24-11-20-15-7-6-12(10-14(15)19(24)26)21-18(25)17-13-4-2-3-5-16(13)22-23-17/h6-7,10-11H,2-5,8-9H2,1H3,(H,21,25)(H,22,23)

InChI Key

ZCCRXBDWSGHBLY-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3=NNC4=C3CCCC4

Origin of Product

United States

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